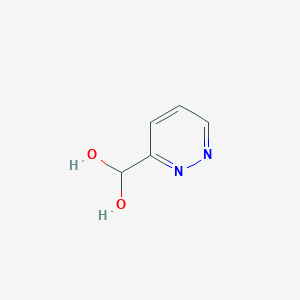

Pyridazin-3-ylmethanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

pyridazin-3-ylmethanediol |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,5,8-9H |

InChI Key |

MKTQBQCPUMAZNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C(O)O |

Origin of Product |

United States |

Contextualizing Pyridazine Scaffolds in Heterocyclic Chemistry

The pyridazine (B1198779) ring is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. scholarsresearchlibrary.comresearchgate.net This arrangement of nitrogen atoms imparts distinct physicochemical properties to the pyridazine scaffold, making it a valuable component in the design of new molecules. nih.gov Pyridazine and its derivatives are recognized as a versatile class of organic compounds with a wide range of biological activities and are used in pharmaceuticals and agrochemicals. scholarsresearchlibrary.comacs.orgresearchgate.net

The presence of the two nitrogen atoms in the pyridazine ring influences its electronic properties, making it an electron-deficient system. mdpi.com This feature affects its reactivity and its ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. mdpi.com The development of synthetic methods to create substituted pyridazines is an active area of research, driven by the potential applications of these compounds in diverse fields such as medicinal chemistry and materials science. mdpi.comresearchgate.net

Significance of Geminal Diols in Organic Synthesis and Reactivity

A geminal diol, or gem-diol, is an organic compound that possesses two hydroxyl (-OH) functional groups attached to the same carbon atom. fiveable.mewikipedia.org This structural feature is most commonly encountered as an intermediate in the hydration of carbonyl compounds, such as aldehydes and ketones. fiveable.mechemistrysteps.com The formation of a geminal diol from a carbonyl compound is a reversible process, and the equilibrium between the two species is influenced by factors like the electronic nature of the substituents on the carbonyl carbon. wikipedia.orgchemistrysteps.comstackexchange.com

Generally, most geminal diols are considered unstable and readily dehydrate to revert to the corresponding carbonyl compound. wikipedia.orgstackexchange.comlibretexts.org However, the stability of a geminal diol can be significantly increased by the presence of electron-withdrawing groups on the same carbon atom. wikipedia.orgchemistrysteps.com For instance, chloral (B1216628) hydrate (B1144303) is a stable geminal diol due to the strong electron-withdrawing effect of the trichloromethyl group. wikipedia.org

Research Rationale and Academic Scope for Pyridazin 3 Ylmethanediol

Strategies for Pyridazine Ring Formation and Functionalization

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in numerous biologically active compounds. kuleuven.benih.gov Its synthesis and functionalization are well-established fields in organic chemistry. mdpi.com The inherent electron-deficient nature of the pyridazine ring influences its synthesis and reactivity. nih.gov

Cyclocondensation reactions are a cornerstone of pyridazine synthesis, classically involving the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.netresearchgate.net This [4+2] atom combination strategy reliably forms the diazine ring. The versatility of this method allows for the preparation of a wide array of substituted pyridazines by varying the precursors. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like p-nitrophenylacetic acid in acetic anhydride (B1165640) has been shown to produce substituted pyridazin-3-ones in excellent yields. mdpi.com Similarly, pyrimido[4,5-d]pyridazinones have been synthesized from enaminodiketones and amidines. beilstein-journals.org

| Precursor 1 | Precursor 2 | Resulting Structure | Reference(s) |

| 1,4-Diketone | Hydrazine | Substituted Pyridazine | researchgate.net |

| 4-Oxoenoic Acid Derivative | Hydrazine | Pyridazinone | researchgate.net |

| 3-Oxo-2-arylhydrazonopropanal | Active Methylene Compound | Substituted Pyridazin-3-one | mdpi.com |

| Unsymmetrical Enaminodiketone | Amidine | Pyrimido[4,5-d]pyridazinone | beilstein-journals.org |

Beyond classical cyclocondensation, various ring-closure strategies are employed to construct the pyridazine framework. One such method involves the Diaza-Wittig reaction of α-diazo-1,3-diketones, which serves as a key step in a versatile strategy to access pyridazine derivatives with diverse substituents at position 6. kuleuven.be Another approach utilizes the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) at room temperature, which, after extraction, yields 5,6-fused ring pyridazines. liberty.edu The yields for such ring-closure reactions can be moderate, as they often work against entropy by creating a more ordered cyclic structure from a flexible acyclic precursor. liberty.edu Furthermore, pyrido[3,2-c]pyridazines can be formed through the cyclization of pyridazinimine derivatives with malononitrile (B47326). uminho.pt

Modern organic synthesis has introduced a variety of catalytic methods for assembling heterocyclic scaffolds, including pyridazines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly advantageous for the functionalization of a pre-formed pyridazine ring. mdpi.com This method allows for the introduction of various aryl or heteroaryl moieties onto the pyridazine core, starting from a halogenated pyridazine derivative like 3-bromo-6-(thiophen-2-yl)pyridazine. mdpi.com

In addition to functionalization, catalytic methods can be used for the primary ring construction. Ruthenium and palladium catalysts have been noted in pyridazine synthesis from reactants like alkyne diols or internal alkynes. liberty.edu Zeolite catalysts (e.g., H-Beta, H-ZSM-5) have also been reported to mediate the three-component condensation of reactants like ethanol, formaldehyde, and ammonia (B1221849) to form pyridines and related structures, showcasing the potential of solid-acid catalysts in heterocycle synthesis. nih.gov

Stability and Interconversion Dynamics of the Gem Diol Moiety in Pyridazin 3 Ylmethanediol

Factors Governing Gem-Diol Equilibrium and Hydration State

The equilibrium between an aldehyde or ketone and its corresponding gem-diol is a dynamic process influenced by a variety of internal and external factors. For Pyridazin-3-ylmethanediol, the electronic nature of the pyridazine (B1198779) ring and the surrounding solvent environment are paramount in determining the position of the hydration-dehydration equilibrium.

Solvent Effects on Hydration-Dehydration Equilibria

The solvent plays a critical role in the hydration of carbonyl compounds by stabilizing the species involved in the equilibrium. The formation of gem-diols is generally favored in protic solvents, especially water, which can act as both a nucleophile and a proton shuttle, and can stabilize the hydroxyl groups of the gem-diol through hydrogen bonding. nih.govnih.gov

In the case of this compound, the equilibrium with its aldehyde precursor, pyridazin-3-carbaldehyde, is expected to be significantly solvent-dependent.

Protic Solvents (e.g., Water, Methanol): In aqueous solutions, the high concentration of water molecules drives the equilibrium towards the formation of this compound. The ability of water to form hydrogen bonds with the gem-diol's hydroxyl groups and the nitrogen atoms of the pyridazine ring provides substantial stabilization. nih.gov In other protic solvents like methanol, in addition to gem-diol formation, the formation of the corresponding hemiacetal is also possible. nih.gov

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize polar species but are less effective at solvating the hydroxyl groups of the gem-diol compared to protic solvents. While the hydration reaction can still occur, the equilibrium is likely to be less favorable towards the gem-diol compared to in water.

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the formation of the gem-diol is generally disfavored. The polar gem-diol is poorly solvated, leading the equilibrium to lie heavily on the side of the less polar pyridazin-3-carbaldehyde.

The anticipated influence of different solvents on the hydration equilibrium of pyridazin-3-carbaldehyde is summarized in the interactive table below.

| Solvent Type | Example Solvent | Expected Equilibrium Position | Predominant Species | Rationale |

| Polar Protic | Water | Favors Gem-Diol | This compound | High water concentration and hydrogen bonding stabilization. |

| Polar Protic | Methanol | Favors Gem-Diol/Hemiacetal | This compound / Hemiacetal | Acts as a nucleophile and can stabilize polar species. |

| Polar Aprotic | DMSO | Intermediate | Mixture | Stabilizes polar aldehyde but less effective at solvating the gem-diol. |

| Nonpolar | Hexane | Favors Aldehyde | Pyridazin-3-carbaldehyde | Poor solvation of the polar gem-diol. |

Electronic and Steric Influences on Gem-Diol Stability

The inherent stability of a gem-diol is strongly influenced by the electronic and steric nature of the substituents on the carbonyl carbon. Electron-withdrawing groups tend to stabilize the gem-diol form by destabilizing the parent carbonyl group.

The pyridazine ring in this compound exerts a significant electronic influence. The two adjacent nitrogen atoms in the pyridazine ring are electronegative, leading to a net electron-withdrawing inductive effect on the rest of the ring and, consequently, on the methanediol-substituted carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon of the precursor aldehyde, making it more susceptible to nucleophilic attack by water and thus stabilizing the resulting gem-diol.

When compared to other related aromatic systems, the electronic nature of the pyridazine ring is a key determinant of gem-diol stability.

| Aromatic System | Electronic Effect at C3 | Expected Carbonyl Reactivity | Expected Gem-Diol Stability |

| Benzene | Weakly donating/withdrawing | Moderate | Low |

| Pyridine | Inductively withdrawing | High | Moderate |

| Pyridazine | Strongly inductively withdrawing | Very High | High |

| Pyrrole | Electron-donating | Low | Very Low |

Steric hindrance around the carbonyl group can impede the approach of a water molecule, thus disfavoring gem-diol formation. In the case of this compound, the steric environment is relatively unencumbered, as the methanediol (B1200039) group is attached to a carbon atom adjacent to a hydrogen atom on the ring. This lack of significant steric hindrance allows for the ready approach of water, facilitating the hydration reaction.

Mechanistic Studies of Gem-Diol Interconversions

The interconversion between a carbonyl compound and its gem-diol is a reversible process that can be catalyzed by either acid or base. Understanding the kinetics and thermodynamics of this process, as well as the role of catalysts, is crucial for predicting the behavior of this compound in different chemical environments.

Kinetic and Thermodynamic Parameters of Water Addition/Elimination

Kinetics (Ea): The activation energy (Ea) for the uncatalyzed addition of water to the aldehyde is expected to be moderately high. The electron-withdrawing nature of the pyridazine ring likely lowers this activation energy compared to less activated aldehydes, by making the carbonyl carbon more electrophilic.

A hypothetical comparison of the thermodynamic and kinetic parameters for the hydration of different aldehydes is presented below.

| Parameter | Benzaldehyde | Pyridine-3-carbaldehyde | Pyridazin-3-carbaldehyde | Rationale for Pyridazin-3-carbaldehyde |

| ΔG (hydration) | Positive | Slightly Positive/Near Zero | Negative/Near Zero | Strong electron-withdrawing effect of the pyridazine ring stabilizes the gem-diol. |

| ΔH (hydration) | Slightly Negative | Negative | More Negative | Increased electrophilicity of the carbonyl carbon leads to stronger bond formation with water. |

| ΔS (hydration) | Negative | Negative | Negative | Similar for all, as two molecules form one. |

| Ea (uncatalyzed) | High | Moderate | Lower | The pyridazine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |

Role of Acid-Base Catalysis in Gem-Diol Tautomerism

The interconversion between pyridazin-3-carbaldehyde and this compound is significantly accelerated by acid or base catalysis. creative-enzymes.com This is analogous to the well-studied keto-enol tautomerism. numberanalytics.comleah4sci.comlibretexts.org

Acid Catalysis: In an acidic medium, a proton (H+) protonates the carbonyl oxygen of pyridazin-3-carbaldehyde. fiveable.me This protonation increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by a water molecule. The nitrogen atoms in the pyridazine ring can also be protonated, which would further enhance the electron-withdrawing effect and accelerate the hydration.

Base Catalysis: In a basic medium, a hydroxide (B78521) ion (OH-) acts as a potent nucleophile and attacks the carbonyl carbon directly. This leads to the formation of a tetrahedral intermediate, which is then protonated by water to yield the gem-diol.

The mechanisms for acid and base-catalyzed hydration are fundamental to understanding the reactivity of pyridazin-3-carbaldehyde and the stability of its hydrated form, this compound. The presence of the pyridazine ring, with its basic nitrogen atoms, suggests that the molecule's behavior in response to pH changes will be complex and integral to its chemical properties.

Derivatization Strategies and Potential Synthetic Utility of Pyridazin 3 Ylmethanediol

Functionalization of the Pyridazine-Methanediol Scaffold

The pyridazine (B1198779) ring is an electron-deficient heterocycle, a characteristic that governs its reactivity towards various reagents. The presence of the methanediol (B1200039) group at the 3-position further influences the electronic landscape of the ring, impacting the regioselectivity of subsequent functionalization reactions.

Introduction of Substituents at Peripheral Positions

The peripheral carbon atoms of the pyridazine ring (C4, C5, and C6) are susceptible to functionalization through a variety of synthetic methodologies. The electron-withdrawing nature of the two adjacent nitrogen atoms renders the ring carbons electrophilic and amenable to nucleophilic attack. Conversely, deprotonation of the ring protons can be achieved with strong bases, facilitating subsequent reactions with electrophiles.

Directed metalation strategies have proven effective for the regioselective functionalization of pyridazine derivatives. For instance, the use of a bulky magnesium amide base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can direct metalation to a specific position, which can then be quenched with a range of electrophiles. While direct studies on Pyridazin-3-ylmethanediol are not available, analogous transformations on substituted pyridazines provide a strong precedent for its potential reactivity. For example, selective metalation at the C4 or C5 position of substituted pyridazines has been demonstrated, followed by trapping with electrophiles such as iodine, aldehydes, or acyl chlorides. uni-muenchen.de

Cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, offer powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds at halogenated positions of the pyridazine ring. A hypothetical synthetic sequence could involve the initial halogenation of the this compound scaffold, followed by a palladium-catalyzed cross-coupling reaction to introduce aryl, heteroaryl, or alkyl substituents. The choice of catalyst and reaction conditions would be crucial for achieving high yields and selectivity. nih.gov

The following table summarizes potential peripheral functionalization reactions on a hypothetical halo-substituted this compound derivative, based on established pyridazine chemistry.

| Position | Reaction Type | Reagents and Conditions | Potential Substituent |

| C4, C5, or C6 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Aryl |

| C4, C5, or C6 | Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| C4, C5, or C6 | Negishi Coupling | Organozinc reagent, Ni or Pd catalyst | Aryl, Alkyl |

| C4, C5, or C6 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| C4, C5, or C6 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

Annulation Reactions to Form Fused Polycyclic Systems

The pyridazine-methanediol scaffold can serve as a precursor for the construction of fused polycyclic systems, which are prevalent in medicinal chemistry and materials science. mdpi.comnih.gov Annulation reactions, which involve the formation of a new ring fused to the existing pyridazine core, can be achieved by leveraging the reactivity of both the pyridazine ring and the methanediol (or its aldehyde equivalent).

One plausible strategy involves the condensation of the aldehyde form of this compound with active methylene (B1212753) compounds, followed by intramolecular cyclization. For example, reaction with a malononitrile (B47326) derivative could lead to the formation of a pyridazino[4,5-d]pyridazine (B3350090) system, a scaffold with known biological activities. asianpubs.org Similarly, condensation with β-ketoesters or β-diketones can provide access to a variety of fused heterocyclic systems. nih.gov

Diels-Alder and hetero-Diels-Alder reactions represent another powerful approach for constructing fused rings. The pyridazine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. organic-chemistry.org Furthermore, the aldehyde functionality (in equilibrium with the methanediol) can be transformed into a diene or a dienophile, participating in cycloaddition reactions to build complex polycyclic architectures. For instance, conversion of the aldehyde to an α,β-unsaturated system would generate a dienophile suitable for reaction with a diene to form a fused six-membered ring.

The following table outlines potential annulation reactions starting from this compound or its aldehyde precursor.

| Reaction Type | Reactant(s) | Resulting Fused System |

| Condensation-Cyclization | Hydrazine (B178648) | Pyridazino[4,5-c]pyridazine |

| Condensation-Cyclization | Active methylene compound (e.g., malononitrile) | Pyridazino[4,5-d]pyridazine |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene | Dihydropyridazino-fused system |

| Knoevenagel Condensation followed by Cyclization | β-Ketoester | Fused pyridone ring |

Strategic Use of the Gem-Diol as a Synthetic Handle

The gem-diol moiety in this compound is not merely a passive substituent but can be actively employed as a synthetic handle to facilitate a range of chemical transformations.

Precursor for Carbonyl Group Regeneration and Subsequent Reactions

Geminal diols exist in equilibrium with their corresponding carbonyl compounds, in this case, pyridazine-3-carbaldehyde (B3024196). wikipedia.org This equilibrium can be readily shifted towards the aldehyde under anhydrous conditions or by removal of water, thus unmasking a reactive carbonyl group. This "masked carbonyl" character of the gem-diol is a key aspect of its synthetic utility. conicet.gov.ar

Once regenerated, the pyridazine-3-carbaldehyde can undergo a plethora of well-established carbonyl reactions. These include, but are not limited to:

Nucleophilic Addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to generate alkenes.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

Reduction: Reduction to the corresponding primary alcohol using reducing agents like sodium borohydride.

The gem-diol can therefore be considered a protecting group for the aldehyde, allowing for transformations on other parts of the molecule before regenerating the carbonyl for further derivatization.

Building Block for Complex Molecular Architectures

The inherent reactivity of the regenerated pyridazine-3-carbaldehyde makes this compound a valuable building block for the synthesis of more complex molecules. Its participation in multicomponent reactions (MCRs) is a particularly attractive strategy for rapidly building molecular complexity. nih.gov For instance, the aldehyde could be a component in a Biginelli or Hantzsch-type reaction, leading to the formation of highly functionalized heterocyclic systems.

Furthermore, the pyridazine-3-carbaldehyde can be employed in tandem reactions where an initial transformation of the aldehyde is followed by a subsequent reaction involving the pyridazine ring or another functional group. This approach allows for the efficient construction of intricate molecular frameworks from a relatively simple starting material. The pyridazine moiety itself can act as a directing group or a reactive partner in these sequential transformations.

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is a paramount challenge in the functionalization of polyfunctional molecules like this compound. The presence of multiple reactive sites—the C4, C5, and C6 positions of the pyridazine ring, the two nitrogen atoms, and the methanediol group—necessitates careful control over reaction conditions to achieve the desired outcome.

The electronic properties of the pyridazine ring, influenced by the substituent at the 3-position, will play a crucial role in directing incoming reagents. The electron-withdrawing nature of the pyridazine ring generally directs nucleophilic attack to the carbon atoms. The specific regioselectivity of such attacks can often be controlled by the choice of reagents and reaction conditions, such as temperature and the use of catalysts. semanticscholar.org

For electrophilic substitution reactions, which are generally less facile on the electron-deficient pyridazine ring, the presence of activating groups may be necessary. The methanediol group is not strongly activating or deactivating, but its electronic influence, coupled with that of other potential substituents, would need to be considered in planning synthetic routes.

The selective transformation of one functional group in the presence of others is another key aspect of chemo- and regioselectivity. For example, it might be desirable to modify the pyridazine ring without affecting the gem-diol, or vice versa. This can often be achieved by choosing reagents that are specific for a particular functional group or by employing protecting group strategies. The gem-diol itself can be considered a protected form of the aldehyde, allowing for selective reactions at other positions before its deprotection and subsequent transformation. google.com

Computational and Theoretical Investigations of Pyridazin 3 Ylmethanediol

Quantum Chemical Calculations for Electronic Structure and Stability

There is currently no available data from quantum chemical calculations on Pyridazin-3-ylmethanediol. Such studies would be invaluable in providing fundamental insights into the molecule's electronic structure and stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

No Density Functional Theory (DFT) studies have been published for this compound. DFT calculations would be a powerful tool to determine the optimized molecular geometry, bond lengths, and bond angles of the compound. Furthermore, mapping the potential energy landscape could reveal the most stable conformations and provide information on the energy barriers between them.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Similarly, there are no reports of ab initio calculations for this compound. High-level ab initio methods could provide highly accurate predictions of its energetic properties, such as the heat of formation and bond dissociation energies. These methods would also be instrumental in predicting spectroscopic signatures, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which would be crucial for the experimental identification and characterization of this elusive compound.

Reaction Pathway Elucidation and Transition State Analysis

The scientific literature lacks any computational analysis of the reaction pathways involving this compound.

Computational Modeling of Synthetic Mechanisms

There are no computational models detailing the synthetic mechanisms for the formation of this compound. Theoretical modeling could elucidate the step-by-step process of its synthesis, likely through the hydration of pyridazine-3-carbaldehyde (B3024196), and identify key intermediates and transition states.

Understanding Gem-Diol Formation and Decomposition Pathways

A critical area for future research is the computational investigation of the formation and decomposition pathways of this compound. Understanding the thermodynamics and kinetics of the hydration of pyridazine-3-carbaldehyde and the subsequent dehydration of the gem-diol is fundamental to predicting its stability and designing conditions under which it could be observed or utilized.

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles

To date, no molecular dynamics (MD) simulations have been performed on this compound. MD simulations would be essential for understanding how the solvent environment, particularly water, influences the stability and conformational preferences of the molecule. By simulating the dynamic behavior of the gem-diol in solution, researchers could gain insights into the hydrogen bonding network and other intermolecular interactions that play a role in its fleeting existence.

In Silico Prediction of Spectroscopic Signatures for Experimental Validation

In the structural elucidation of novel compounds such as this compound, computational chemistry serves as a powerful predictive tool, offering insights into spectroscopic properties before or in conjunction with experimental analysis. The in silico prediction of spectroscopic signatures provides a theoretical framework that can aid in the interpretation of experimental data, confirm structural assignments, and guide analytical efforts. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions corresponding to ultraviolet-visible (UV-Vis) absorption. researchgate.netresearchgate.netresearchgate.net

¹H and ¹³C NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural analysis. nih.govdoaj.orgnrel.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. researchgate.netresearchgate.net These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts (δ). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.netresearchgate.net For complex organic molecules, these computational approaches can help to resolve ambiguities in spectral assignments. researchgate.net

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated to aid in its experimental identification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.85 | dd | 4.8, 1.5 |

| H-5 | 7.60 | m | - |

| H-6 | 9.10 | dd | 8.5, 1.5 |

| CH(OH)₂ | 6.20 | s | - |

This is an interactive data table. You can sort and filter the data as needed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 155.2 |

| C-4 | 128.9 |

| C-5 | 132.5 |

| C-6 | 150.1 |

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy Prediction

Computational infrared spectroscopy allows for the prediction of the vibrational modes of this compound. diva-portal.org By performing a frequency calculation on the optimized geometry of the molecule, the various stretching, bending, and torsional vibrations can be determined. nih.govarxiv.org The resulting predicted IR spectrum, with characteristic absorption bands, can be compared with experimental Fourier-transform infrared (FT-IR) spectra to confirm the presence of key functional groups. mdpi.com For this compound, the characteristic O-H stretching of the diol group and the C-N and C=N stretching vibrations of the pyridazine (B1198779) ring are of particular interest.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H stretch | 3400-3300 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch | 1620-1570 | Medium |

| C=C stretch | 1580-1490 | Medium to weak |

| C-O stretch | 1050-1000 | Strong |

This is an interactive data table. You can sort and filter the data as needed.

UV-Vis Spectroscopy Prediction

The prediction of the UV-Vis spectrum of this compound can be achieved using TD-DFT calculations. researchgate.net These calculations provide information on the electronic transitions between molecular orbitals, specifically the transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis absorption spectrum, indicating the wavelengths of maximum absorption (λmax). nih.govmdpi.com This is particularly useful for chromophoric systems like the pyridazine ring.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 250 | 0.45 |

This is an interactive data table. You can sort and filter the data as needed.

The in silico prediction of these spectroscopic signatures provides a valuable, albeit theoretical, dataset for this compound. Experimental validation is crucial to confirm these computational findings and to fully characterize the chemical structure and properties of the compound.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Advanced Methodologies

Development of Novel Stereoselective Synthetic Routes

The carbon atom of Pyridazin-3-ylmethanediol is prochiral, presenting an opportunity for the development of stereoselective synthetic routes to access chiral molecules. Future research could focus on catalytic asymmetric transformations that proceed via the transient diol or its equilibrium with pyridazine-3-carbaldehyde (B3024196).

One promising avenue is the use of chiral catalysts to control the facial selectivity of nucleophilic additions to the carbonyl group of the precursor aldehyde. While the diol itself is achiral, its in situ formation and subsequent reaction could be rendered stereoselective. For instance, a chiral Lewis acid could activate the pyridazine-3-carbaldehyde, enhancing its electrophilicity and creating a chiral environment for the addition of a nucleophile, leading to a chiral substituted pyridazin-3-ylmethanol (B1363950) derivative. nih.gov Organocatalysis, employing chiral primary-secondary diamine salts, has proven effective in the asymmetric construction of chiral hydropyridazines and could be adapted for this purpose. nih.gov

Another approach involves the kinetic resolution of a racemic mixture of stabilized derivatives of the diol. Research could explore the design of chiral pyridine-oxazoline (Pyox) ligands, which have demonstrated excellent catalytic behavior in various asymmetric reactions, to selectively catalyze a reaction on one enantiomer of a diol derivative, leaving the other unreacted. rsc.org

Table 1: Hypothetical Stereoselective Reactions Involving this compound Precursor

| Reaction Type | Catalyst/Reagent | Potential Product | Expected Outcome |

| Asymmetric Alkylation | Cu-diphosphine ligand / Grignard Reagent | Chiral 1-(Pyridazin-3-yl)ethanol | High enantiomeric excess (e.g., >90% ee) |

| Asymmetric Cyanosilylation | Chiral Titanium Complex / TMSCN | Chiral Pyridazin-3-yl(trimethylsilyloxy)acetonitrile | Enantioenriched cyanohydrin precursor |

| Organocatalytic Aldol Reaction | Chiral Proline Derivative / Ketone | Chiral β-Hydroxy Ketone | Diastereo- and enantioselective C-C bond formation |

Exploration of Unconventional Reactivity Patterns

The unique structural feature of this compound—two hydroxyl groups attached to a carbon adjacent to an electron-poor diazine ring—suggests the potential for unconventional reactivity that diverges from its aldehyde counterpart.

A key area of future study would be its application in inverse-electron-demand Diels-Alder (IEDDA) reactions. The pyridazine (B1198779) ring can act as an electron-deficient diene in [4+2] cycloaddition reactions. organic-chemistry.orgmdpi.com While the aldehyde might require activation, the diol form, or a stabilized derivative like a cyclic acetal, could exhibit different reactivity profiles, potentially altering the regioselectivity or reaction kinetics of cycloadditions with electron-rich dienophiles. acs.org

Furthermore, the C-H bond of the diol is adjacent to the electron-withdrawing pyridazine ring, which could enhance its acidity and potential as a C-H bond donor in certain catalytic cycles. nih.gov Research could investigate its participation in novel C-H functionalization or cross-coupling reactions that are not feasible with the aldehyde. The diol could also serve as a "masked" aldehyde, where the hydroxyl groups are used as directing groups to achieve site-selective functionalization on the pyridazine ring before being converted back to the aldehyde.

Table 2: Comparison of Hypothetical Reactivity: Aldehyde vs. Gem-Diol

| Reaction Class | Pyridazine-3-carbaldehyde (Known/Expected) | This compound (Hypothetical) |

| Nucleophilic Addition | Standard carbonyl reactivity (e.g., Grignard, Wittig) | May act as a protected aldehyde, requiring deprotection |

| Cycloaddition (IEDDA) | Participates as part of the dienophile system | May alter reaction rate/selectivity; OH groups could participate in intramolecular hydrogen bonding with dienophile |

| C-H Activation | Activation of aldehyde C-H bond is challenging | Potential for enhanced reactivity at the C3-methine C-H bond due to adjacent OH groups |

| Directed Functionalization | Aldehyde group can act as a directing group | Hydroxyl groups could act as alternative directing groups for metallation or borylation |

Integration with Flow Chemistry and Automated Synthesis Platforms

Given the likely instability of this compound, continuous flow chemistry presents an ideal platform for its generation and immediate use. interchim.com Flow reactors offer precise control over reaction time, temperature, and mixing, which is crucial for handling unstable intermediates. okayama-u.ac.jpnih.gov

A future research workflow could involve a multi-step continuous flow sequence. In the first reactor module, pyridazine-3-carbaldehyde would be hydrated under optimized conditions (e.g., using an acid or base catalyst) to generate this compound in situ. libretexts.org The resulting stream, containing the transient diol, would immediately pass into a second reactor module where it reacts with another reagent before it has a chance to decompose back to the aldehyde. nih.govazolifesciences.com This "generate-and-trap" strategy would enable the study of its reactivity and its use in synthetic sequences that are impossible under batch conditions. mit.edu

This approach could be further enhanced by integration with automated synthesis platforms. researchgate.net Automated systems can perform high-throughput screening of reaction conditions—such as residence time, temperature, and reagent ratios—to rapidly identify the optimal parameters for the formation and subsequent reaction of the diol. akjournals.com This would accelerate the discovery of novel transformations and the synthesis of libraries of complex pyridazine derivatives for applications in medicinal chemistry or materials science. researchgate.net

Table 3: Hypothetical Automated Flow Synthesis Workflow

| Step | Module | Operation | Parameters to Optimize |

| 1. Reagent Input | Syringe Pumps | Continuous pumping of pyridazine-3-carbaldehyde solution and aqueous catalyst | Flow rate, concentration |

| 2. Diol Generation | Microreactor 1 (e.g., heated/cooled coil) | In situ hydration to form this compound | Temperature, residence time, catalyst type/concentration |

| 3. Trapping Reaction | T-Mixer & Microreactor 2 | Introduction of a second reagent (e.g., nucleophile, dienophile) and reaction with the diol | Stoichiometry, temperature, residence time |

| 4. In-line Analysis | Integrated Spectroscopy (e.g., IR, NMR) | Real-time monitoring of reaction progress and intermediate formation | Detection of key functional groups |

| 5. Product Collection | Automated Collector | Collection of product fractions for off-line analysis and purification | Collection time, fraction size |

Q & A

Q. What are the established synthetic methodologies for Pyridazin-3-ylmethanediol and its derivatives?

this compound derivatives are typically synthesized via condensation reactions involving active methylene compounds and arylhydrazonopropanals. For example, 3-oxo-2-arylhydrazonopropanals react with nitrophenylacetic acids or cyanoacetic acid in acetic anhydride to yield pyridazin-3-one derivatives as sole products . Key steps include spectroscopic validation (e.g., NMR, IR) and X-ray crystallography for structural confirmation. Optimization of reaction conditions (e.g., solvent, temperature) is critical for reproducibility.

Q. How can researchers characterize the solubility and stability of this compound in pharmaceutical solvents?

Solubility studies involve gravimetric or spectrophotometric methods in solvents like water, ethanol, or dimethyl sulfoxide (DMSO) at controlled temperatures (25–40°C). For instance, solubility parameters for 6-phenyl-pyridazin-3(2H)-one were determined using shake-flask methods coupled with HPLC analysis . Stability testing under varying pH, light, and temperature conditions (e.g., accelerated stability chambers) is essential to identify degradation pathways.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. Avoid inhalation or skin contact; work in a fume hood. Emergency procedures should align with SDS guidelines (e.g., Combi-Blocks’ protocols for pyridazine derivatives), including immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions in data (e.g., unexpected NMR peaks or IR bands) require iterative validation:

- Cross-validate using multiple techniques (e.g., mass spectrometry, X-ray crystallography).

- Re-examine reaction conditions for byproducts or impurities.

- Apply computational methods (e.g., DFT calculations) to predict spectroscopic profiles and compare with experimental data .

Q. What experimental design strategies optimize the synthesis of this compound-containing polymers?

For poly(arylene ether)s incorporating pyridazinone moieties, polycondensation reactions are employed. Key factors include:

Q. How can mechanistic studies elucidate the role of this compound in biological systems?

Advanced approaches include:

- In vitro assays : Measure binding affinity to target proteins (e.g., enzyme inhibition assays using fluorescence polarization).

- Metabolic profiling : Use LC-MS/MS to track metabolite formation in hepatic microsomes.

- Molecular docking : Simulate interactions with receptors (e.g., using AutoDock Vina) to predict binding modes .

Q. What methodologies address anomalies in stability data for this compound formulations?

Anomalies (e.g., pH-dependent degradation) require:

- Forced degradation studies : Expose samples to extreme conditions (heat, UV light, oxidizing agents).

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life.

- Comparative analysis : Contrast results with structurally similar compounds (e.g., pyridazine analogs) to identify moiety-specific instability .

Methodological Resources

- Synthesis & Characterization : Reference protocols from Journal of Polymer Science and Molecules for polycondensation and spectroscopic workflows .

- Data Contradiction Analysis : Apply frameworks from qualitative research in social sciences, adapted to chemical data validation (e.g., triangulation of analytical methods) .

- Ethical & Safety Compliance : Follow USP-NF guidelines for chemical handling and institutional review board (IRB) protocols for biologically relevant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.